2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide
Description
This compound features a cyclopropyl group attached to an acetamide backbone, which is further substituted with a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl moiety. The benzothiophene ring system introduces sulfur-based aromaticity, while the tetrahydro modification enhances conformational flexibility. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2 for refinement and analysis .
Properties
IUPAC Name |
2-cyclopropyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(8-10-3-4-10)15-9-14(17)6-1-2-12-11(14)5-7-18-12/h5,7,10,17H,1-4,6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTMYVDKUWSJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Key Structural Analogues from the Cambridge Structural Database (CSD)
A CSD survey () highlights four N-substituted acetamide derivatives with naphthalene or benzene rings (Table 1). While none directly match the target compound’s benzothiophene and cyclopropyl groups, these analogs provide insights into conformational trends:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Dihedral Angles : The target compound’s tetrahydrobenzothiophene ring is expected to exhibit dihedral angles (~80–85°) similar to naphthalene-based analogs (81.54–82.50°) . The cyclopropyl group may slightly distort angles due to steric constraints.
Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across analogs, stabilizing crystal packing. The sulfur atom in benzothiophene may introduce weaker hydrogen bonds compared to oxygen in naphthalenol derivatives.
Comparison with Pharmaceutical Acetamide Derivatives
lists complex acetamide-based pharmaceuticals, such as N-[2-(diethylamino)ethyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopentapyrimidin-1-yl)-N-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide. These compounds share:
- Acetamide Backbone : Critical for hydrogen bonding and target binding.
- Heterocyclic Moieties : Tetrahydrobenzothiophene in the target compound vs. cyclopentapyrimidine in derivatives. Sulfur-containing rings may improve membrane permeability .
- Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to bulkier substituents (e.g., trifluoromethyl biphenyl in ).
Methodological Considerations in Structural Analysis
Crystallographic software like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are widely used to determine molecular conformations and interactions . For example:
Implications for Drug Design
- Metabolic Stability : Cyclopropyl groups resist cytochrome P450 oxidation.
- Target Selectivity : Benzothiophene may interact preferentially with sulfur-binding enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
